

Spectroscopic Profile of Di-ethyl L-Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl tartrate*

Cat. No.: *B3433591*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Di-ethyl L-tartrate. The information presented herein is intended to support research, development, and quality control activities where this chiral reagent is utilized. All data is presented in a structured format with detailed experimental protocols to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of Di-ethyl L-tartrate. The following sections detail the ^1H and ^{13}C NMR data acquired in deuterated chloroform (CDCl_3).

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of Di-ethyl L-tartrate exhibits distinct signals corresponding to the different proton environments within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.55	s	-	2H, -CH(OH)
4.33	q	7.16	4H, -OCH ₂ CH ₃
3.3-3.1	bs	-	2H, -OH
1.33	t	7.16	6H, -OCH ₂ CH ₃

s = singlet, q = quartet, t = triplet, bs = broad singlet

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
171.5	2C, C=O
72.0	2C, -CH(OH)
62.4	2C, -OCH ₂ CH ₃
14.1	2C, -OCH ₂ CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in Di-ethyl L-tartrate based on their characteristic vibrational frequencies. The spectrum is typically acquired from a neat (pure) liquid sample.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3476	Strong, Broad	O-H stretch (hydroxyl)
2981	Medium	C-H stretch (aliphatic)
1735	Strong	C=O stretch (ester)
1298	Strong	C-O stretch (ester)
1234	Strong	C-O stretch (ester)
1085	Medium	C-O stretch (alcohol)
1017	Medium	C-O stretch (alcohol)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is utilized for data acquisition.

Sample Preparation:

- A sample of Di-ethyl L-tartrate (approximately 5-10 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

- Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
- Spectral Width: A spectral width of approximately 12-15 ppm is set.
- Temperature: The experiment is conducted at room temperature (approximately 298 K).

¹³C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30') is performed to simplify the spectrum to single lines for each carbon environment.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
- Relaxation Delay: A relaxation delay of 2-5 seconds is used.
- Spectral Width: A spectral width of approximately 200-220 ppm is set.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR) or TMS.

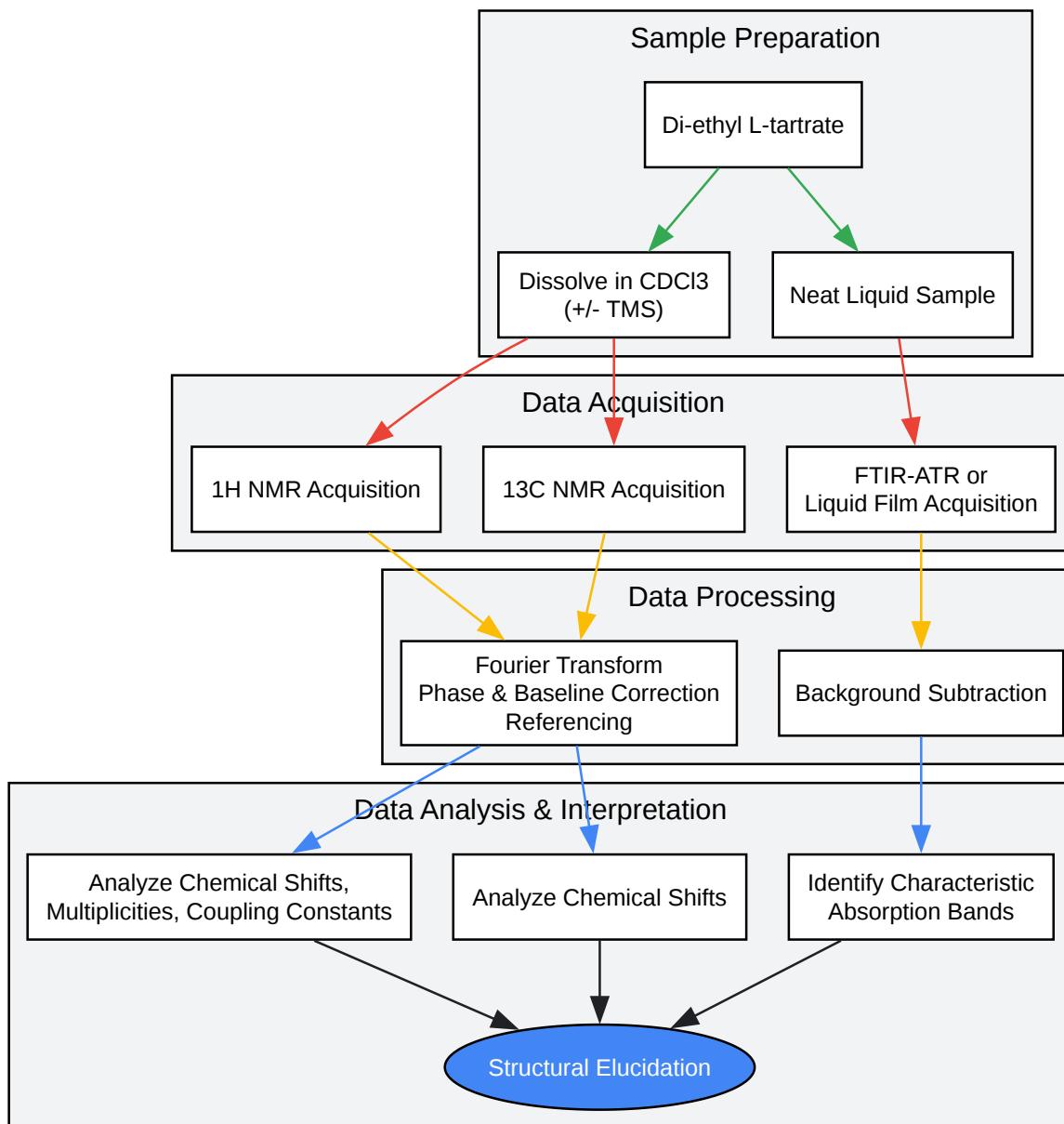
Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used. Alternatively, the spectrum can be obtained from a thin liquid film between salt plates (e.g., NaCl or KBr).

ATR-FTIR Protocol:

- A background spectrum of the clean, empty ATR crystal is recorded. This is to subtract any contributions from the ambient atmosphere (e.g., CO₂, water vapor).
- A small drop of neat Di-ethyl L-tartrate is placed directly onto the ATR crystal.

- The sample spectrum is then acquired.
- The number of scans is typically set between 16 and 32 with a resolution of 4 cm^{-1} .
- After analysis, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) and dried.


Liquid Film Protocol:

- A drop of the neat liquid sample is placed on the surface of a clean, dry salt plate.
- A second salt plate is carefully placed on top to create a thin, uniform liquid film.
- The "sandwich" of salt plates is mounted in the spectrometer's sample holder.
- A background spectrum of the empty beam path is recorded prior to sample analysis.
- The sample spectrum is then acquired over the range of $4000\text{-}400\text{ cm}^{-1}$.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of Di-ethyl L-tartrate.

Spectroscopic Analysis Workflow for Di-ethyl L-tartrate

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of Di-ethyl L-Tartrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3433591#spectroscopic-data-for-diethyl-l-tartrate-nmr-ir\]](https://www.benchchem.com/product/b3433591#spectroscopic-data-for-diethyl-l-tartrate-nmr-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com